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These application notes provide a detailed protocol and supporting information for the
successful co-immunoprecipitation (Co-IP) of the Parvin-paxillin protein complex. This
interaction is a key component of focal adhesions, dynamic structures that mediate the
connection between the cell and the extracellular matrix, playing a crucial role in cell adhesion,
migration, and signaling. Understanding the intricacies of the Parvin-paxillin interaction is vital
for research in cancer biology, cell motility, and tissue engineering.

Introduction to the Parvin-Paxillin Interaction

Parvins are a family of adaptor proteins that link integrins to the actin cytoskeleton. Paxillin is a
scaffolding protein that recruits a multitude of signaling and structural proteins to focal
adhesions. The direct interaction between the C-terminal calponin homology (CH2) domain of
Parvin and the leucine-rich LD motifs (specifically LD1, LD2, and LD4) of paxillin is a critical
event in the assembly and maturation of focal adhesions.[1][2] This interaction contributes to
the regulation of cell spreading, migration, and survival.

Data Presentation: Parvin-Paxillin Binding Affinity

The binding affinity between B-parvin and the different LD motifs of paxillin has been quantified
using surface plasmon resonance (SPR), providing valuable data on the strength of these
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interactions.

Interacting Dissociation
. Method Reference

Proteins Constant (KD)
B-Parvin and Paxillin Surface Plasmon

27 pM [11[3]
LD1 Resonance
B-Parvin and Paxillin Surface Plasmon

42 uM [11[3]
LD2 Resonance
B-Parvin and Paxillin Surface Plasmon

73 uM [1][3]
LD4 Resonance

Experimental Protocols

This section provides a detailed methodology for the co-immunoprecipitation of endogenous
Parvin and paxillin from cultured cells.

Materials and Reagents

e Cell Lines: CHO, HelLa, or other cell lines expressing endogenous Parvin and paxillin.
» Antibodies:

o Rabbit anti-Parvin antibody for immunoprecipitation (IP).

o Mouse anti-paxillin antibody for Western blot detection.

o Normal Rabbit IgG (isotype control).
 Lysis Buffer (Buffer X with modifications):

o 50 mM PIPES, pH 6.8

o 150 mM Sucrose

o 50 mM NacCl
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50 mM NaF

[e]

o

40 mM Sodium Pyrophosphate

1 mM NasVOa

[¢]

0.5% Triton X-100

[¢]

[e]

0.1% Sodium Deoxycholate

o

Protease Inhibitor Cocktail (EDTA-free)

o Phosphatase Inhibitor Cocktalil

o Wash Buffer: Lysis Buffer with a reduced concentration of Triton X-100 (0.05%).[1]

o Elution Buffer: 2x Laemmli sample buffer.

o Beads: Protein A/G magnetic beads or agarose beads.

o Buffers: Phosphate-buffered saline (PBS), Tris-buffered saline with Tween-20 (TBST).

o Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose),
blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary and secondary antibodies,
and chemiluminescent substrate.

Protocol: Co-immunoprecipitation of Parvin and Paxillin

1. Cell Culture and Lysis: a. Culture cells to 80-90% confluency. b. Wash cells twice with ice-
cold PBS. c. Add ice-cold Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish). d. Scrape the
cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30
minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C
to pellet cellular debris. g. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
h. Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA
assay).

2. Pre-clearing the Lysate (Optional but Recommended): a. To a sufficient amount of protein
lysate (e.g., 1 mg), add Protein A/G beads. b. Incubate with gentle rotation for 1 hour at 4°C. c.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3463362/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6181484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Pellet the beads by centrifugation or using a magnetic rack. d. Carefully transfer the
supernatant (pre-cleared lysate) to a new tube.

3. Immunoprecipitation: a. To the pre-cleared lysate, add the primary antibody (e.g., 2-5 ug of
anti-Parvin antibody). b. As a negative control, add an equivalent amount of normal rabbit IgG
to a separate tube of pre-cleared lysate. c. Incubate with gentle rotation for 2-4 hours or
overnight at 4°C. d. Add pre-washed Protein A/G beads to each tube. e. Incubate with gentle
rotation for another 1-2 hours at 4°C.

4. Washing: a. Pellet the beads by centrifugation or using a magnetic rack and discard the
supernatant. b. Resuspend the beads in 1 mL of ice-cold Wash Buffer. c. Repeat the wash step
3-4 times to remove non-specific binding proteins.

5. Elution: a. After the final wash, remove all residual wash buffer. b. Add 20-40 pL of 2x
Laemmli sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes
to elute the protein complexes and denature the proteins. d. Pellet the beads and transfer the
supernatant (eluted sample) to a new tube.

6. Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the
proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for
1 hour at room temperature. d. Incubate the membrane with the primary antibody against
paxillin overnight at 4°C. e. Wash the membrane with TBST. f. Incubate the membrane with a
suitable HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the
membrane with TBST. h. Detect the protein bands using a chemiluminescent substrate and an
Imaging system.

Visualizations
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Caption: Experimental workflow for the co-immunoprecipitation of the Parvin-paxillin complex.
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Caption: Simplified signaling pathway at focal adhesions involving the Parvin-paxillin
interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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